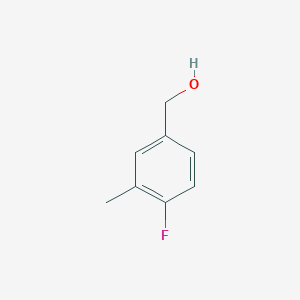

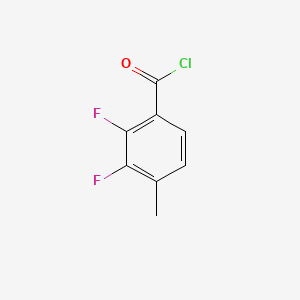

(4-Fluoro-3-methylphenyl)methanol

Overview

Description

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds involves various chemical reactions and conditions. For instance, the synthesis of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one was achieved and characterized using methods such as Infrared spectroscopy, thin-layer chromatography, and NMR, indicating a structured approach to synthesizing and confirming the identity of such compounds . Similarly, the synthesis of a complex fluorinated compound with a triazole ring was performed by treating a precursor with sodium methoxide, showcasing the use of reagents to introduce specific functional groups .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is often determined using crystallography. For example, the crystal structure of a compound with a triazole ring was determined to belong to the orthorhombic space group, with specific bond angles and intermolecular hydrogen bonding playing a crucial role in stabilizing the structure . Another study reported the crystal structure of a substituted thiophene, which is a sulfur-containing heteroaromatic ring, indicating the diversity of molecular frameworks that can be achieved with fluorinated compounds .

Chemical Reactions Analysis

The chemical reactions involving fluorinated aromatic compounds can be complex, as seen in the synthesis of various compounds. The presence of fluorine can influence the reactivity and interaction of molecules. For instance, the study of weak interactions in fluorinated methanol derivatives revealed the presence of strong O-H...N hydrogen bonds and C-F...π interactions, which are significant in the context of molecular recognition and the design of new materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by their molecular structure. The refractive indices of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one in different solvent mixtures were measured, and various parameters such as molar refraction and polarizability constant were calculated, providing insights into the solute-solvent interactions . These properties are essential for understanding the behavior of such compounds in different environments and can be extrapolated to understand the properties of (4-Fluoro-3-methylphenyl)methanol.

Scientific Research Applications

Fluorogenic Sensor Development

(4-Fluoro-3-methylphenyl)methanol has been utilized in the development of fluorogenic sensors. A study by Patra et al. (2018) demonstrated the use of a chemosensor based on this compound for efficient detection of Zn2+ and Al3+ ions. This sensor, which exhibits high fluorescence emission, operates through excited-state intramolecular proton transfer (ESIPT) and chelation enhanced fluorescence (CHEF) processes (Patra et al., 2018).

Methylation Processes in Organic Synthesis

The compound has been explored in methylation processes, particularly in the synthesis of 4,4'-dimethylbiphenyl, a valuable monomer for liquid crystals and engineering plastics. Yoshiteru et al. (2004) examined the use of supercritical methanol over zeolite catalysts for the selective para methylation of 4-methylbiphenyl (Yoshiteru et al., 2004).

Interaction Studies with Alcohols

Studies such as those by Maity et al. (2011) have investigated the interactions of alcohols with compounds like 4-fluorophenylacetylene, which is structurally similar to (4-Fluoro-3-methylphenyl)methanol. These studies provide insights into the complex hydrogen bonding behavior and the impact of fluorine substitution on phenyl rings (Maity et al., 2011).

Antimicrobial Activity Studies

In medicinal chemistry, derivatives of (4-Fluoro-3-methylphenyl)methanol have been studied for their antimicrobial properties. Ali and Yar (2007) synthesized novel derivatives that showed promising antimycobacterial activities against Mycobacterium tuberculosis (Ali & Yar, 2007).

Enzymatic Desymmetrization Research

The enzymatic desymmetrization of compounds structurally related to (4-Fluoro-3-methylphenyl)methanol has been researched for its potential in organic solvent-based processes. Liu et al. (2014) focused on lipase-catalyzed enantioselective alcoholysis, indicating the utility of such reactions in synthesizing specific enantiomers of pharmaceutical intermediates (Liu et al., 2014).

Implications in Methanol Dynamics and Biological Systems

Research by Nguyen et al. (2019) explored how methanol impacts lipid dynamics in biological membranes, which is relevant for understanding the interaction of (4-Fluoro-3-methylphenyl)methanol in similar systems (Nguyen et al., 2019).

Theoretical Studies and Computational Modeling

Theoretical studies, such as those conducted by Trivedi (2017), have used density functional theory (DFT) to investigate the molecular properties of compounds similar to (4-Fluoro-3-methylphenyl)methanol, providing insights into their electronic structures and reactivity (Trivedi, 2017).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is a novel synthetic stimulant and substituted cathinone , which suggests that it may interact with neurotransmitter systems in the brain, similar to other stimulants.

Mode of Action

As a substituted cathinone, it is possible that it may interact with neurotransmitter systems in the brain, potentially influencing the reuptake or release of neurotransmitters such as dopamine, norepinephrine, and serotonin . .

Biochemical Pathways

The biochemical pathways affected by (4-Fluoro-3-methylphenyl)methanol are currently unknown . Given its classification as a substituted cathinone, it may potentially influence pathways related to neurotransmitter synthesis, release, and reuptake . .

Result of Action

As a substituted cathinone, it may potentially influence neurotransmitter systems in the brain, leading to stimulant-like effects . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (4-Fluoro-3-methylphenyl)methanol is currently unknown . Factors such as temperature, pH, and the presence of other substances could potentially influence its action.

properties

IUPAC Name |

(4-fluoro-3-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNDTGZJRKQCQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379115 | |

| Record name | (4-fluoro-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluoro-3-methylphenyl)methanol | |

CAS RN |

261951-66-0 | |

| Record name | (4-fluoro-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261951-66-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B1304735.png)

![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1304736.png)

acetate](/img/structure/B1304737.png)